![molecular formula C9H15BrO B2426816 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane CAS No. 2168147-44-0](/img/structure/B2426816.png)

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

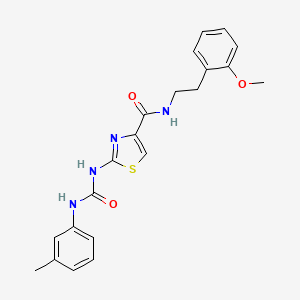

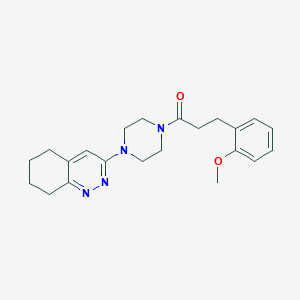

“2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane” is a chemical compound with the CAS Number: 2168147-44-0 . It is a product offered for use in various applications, including as a reagent in chemical synthesis.

Molecular Structure Analysis

The molecular weight of “2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane” is 219.12 . The IUPAC name for this compound is 2- ( (1- (bromomethyl)cyclopentyl)methyl)oxirane . The InChI Code is 1S/C9H15BrO/c10-7-9 (3-1-2-4-9)5-8-6-11-8/h8H,1-7H2 .Scientific Research Applications

Chiral Resolution Reagents

The compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" demonstrates the utility of oxirane derivatives in chiral resolution. This particular compound, closely related to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane, serves as an enantiopure reagent that reacts with α-chiral primary and secondary amines, providing a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Theoretical Studies in Catalysis

Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives, which could be relevant to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane. These studies explore the reaction mechanisms and chemical parameters, providing insights into the potential catalytic applications of oxirane compounds (Kuevi et al., 2012).

Synthesis of 2-Aminomethyloxiranes

2-Aminomethyloxiranes have been synthesized using 2-(1-bromoalkyl)oxiranes, suggesting a method that might be applicable to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane. These syntheses yield both cis and trans isomers in a stereospecific manner, highlighting the versatility of oxirane compounds in stereocontrolled organic synthesis (Karikomi et al., 1993).

Development of Fluorosubstituted Molecules

Oxirane compounds, similar to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane, have been used in the development of fluorosubstituted organic molecules. These compounds offer potential as versatile reagents for creating a variety of functionalized molecules (Cavicchio et al., 1991).

Conversion into Tetrahydropyranylacrylate

Bromo oxirane compounds have been explored for their ability to be converted into tetrahydropyranylacrylate, a process that could potentially be applied to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane. This demonstrates the utility of oxirane derivatives in complex organic syntheses (Tokumasu et al., 1997).

Applications in Corrosion Inhibition

Studies on aromatic epoxy monomers, which include oxirane structures, reveal their potential as corrosion inhibitors for carbon steel in acidic solutions. These findings could be relevant to the potential applications of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane in materials science and corrosion prevention (Dagdag et al., 2019).

properties

IUPAC Name |

2-[[1-(bromomethyl)cyclopentyl]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAJAKVXXIOIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2CO2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)

![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)

![3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2426752.png)